molecular formula C6H8N2O2S B2816397 2-Methylpyridine-4-sulfonamide CAS No. 1806498-14-5

2-Methylpyridine-4-sulfonamide

Cat. No.: B2816397
CAS No.: 1806498-14-5
M. Wt: 172.2
InChI Key: XOBLVDDIURLHKR-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-sulfonamide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, featuring a methyl group at the second position and a sulfonamide group at the fourth position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products:

    Oxidation: 2-Methylpyridine-4-sulfonic acid.

    Reduction: 2-Methylpyridine-4-amine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methylpyridine-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyridine-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for the synthesis of folic acid in bacteria, leading to its antibacterial effects .

Comparison with Similar Compounds

  • 2-Methylpyridine-3-sulfonamide
  • 4-Methylpyridine-2-sulfonamide
  • 2-Ethylpyridine-4-sulfonamide

Comparison: 2-Methylpyridine-4-sulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-methylpyridine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBLVDDIURLHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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